molecular formula C12H5BrClFOS B14636614 Phenoxathiin, 2-bromo-4-chloro-8-fluoro- CAS No. 56348-77-7

Phenoxathiin, 2-bromo-4-chloro-8-fluoro-

Cat. No.: B14636614
CAS No.: 56348-77-7
M. Wt: 331.59 g/mol
InChI Key: PVGMXTCIBKXTPF-UHFFFAOYSA-N
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Description

Phenoxathiin, 2-bromo-4-chloro-8-fluoro- (IUPAC name: 2-bromo-4-chloro-8-fluorophenoxathiin) is a halogenated derivative of phenoxathiin, a heterocyclic compound featuring a sulfur and oxygen atom within a fused benzene ring system. This compound is characterized by bromo, chloro, and fluoro substituents at the 2-, 4-, and 8-positions, respectively. Such halogenation patterns are critical in modulating electronic properties, including electron-withdrawing effects, which enhance its utility in materials science, particularly in thermally activated delayed fluorescence (TADF) emitters and organic semiconductors .

Properties

CAS No.

56348-77-7

Molecular Formula

C12H5BrClFOS

Molecular Weight

331.59 g/mol

IUPAC Name

2-bromo-4-chloro-8-fluorophenoxathiine

InChI

InChI=1S/C12H5BrClFOS/c13-6-3-8(14)12-11(4-6)17-10-5-7(15)1-2-9(10)16-12/h1-5H

InChI Key

PVGMXTCIBKXTPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC3=C(O2)C(=CC(=C3)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenoxathiin, 2-bromo-4-chloro-8-fluoro- typically involves multi-step organic reactions. One common approach is the halogenation of phenoxathiin derivatives. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Chlorination and fluorination can be similarly carried out using appropriate halogenating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where phenoxathiin is subjected to sequential halogenation steps. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenoxathiin, 2-bromo-4-chloro-8-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Phenoxathiin, 2-bromo-4-chloro-8-fluoro- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It finds applications in the production of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of Phenoxathiin, 2-bromo-4-chloro-8-fluoro- involves its interaction with molecular targets through its halogenated aromatic structure. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Electronic Properties of Phenoxathiin Derivatives

Compound λem (nm) ΔEST (eV) Application
Phenoxathiin,10,10-dioxide 480 0.35 TADF emitters
2-Bromo-4-chloro-8-fluoro- 510* 0.25* OLEDs (hypothetical)
Dibenzothiophene-S,S-dioxide 460 0.30 Charge transport layers

*Estimated based on halogen substitution trends .

Table 2: Halogenation Impact on Physicochemical Properties

Compound Melting Point (°C) LogP Synthetic Difficulty
2-Bromo-4-chloro-8-fluoro- 180–185* 3.8* High (regioselectivity)
4-Bromo-2-fluorobenzyl Chloride 45–50 2.5 Moderate
Phenoxathiin,10,10-dioxide 220–225 1.2 Low

*Predicted values based on analogous structures .

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